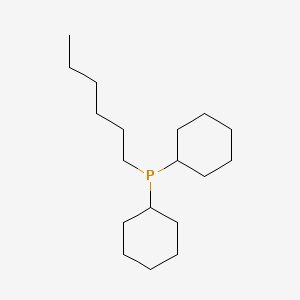

Dicyclohexylhexylphosphine

Description

Significance of Phosphine (B1218219) Ligands in Transition Metal Catalysis

Phosphine ligands are cornerstones of modern homogeneous catalysis, largely due to their remarkable versatility and the predictable control they offer over the behavior of transition metal centers. researchgate.netwikipedia.org These organophosphorus compounds, with the general formula PR₃, coordinate to a metal, influencing its catalytic properties through two primary mechanisms: electronic and steric effects. researchgate.netrsc.org

Electronic Properties: Phosphines act as σ-donors through their phosphorus lone pair, increasing electron density at the metal center. rsc.org This donation can stabilize the metal complex and influence its reactivity. For instance, electron-rich phosphines, typically trialkylphosphines, enhance the rate of oxidative addition, a key step in many catalytic cycles like cross-coupling reactions. rsc.org

Steric Properties: The size of the substituents on the phosphorus atom creates a sterically demanding environment around the metal. researchgate.net This bulk can promote reductive elimination, another crucial catalytic step, and can also be used to control the selectivity of a reaction by dictating how substrates approach the metal center. rsc.org

The ability to systematically modify the alkyl or aryl groups (R) on the phosphorus atom allows for the precise tuning of these electronic and steric characteristics. wikipedia.org This "tunability" is a principal reason why phosphine ligands are indispensable in developing effective catalysts for a wide array of chemical transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. wikipedia.orgnih.gov

Evolution of Ligand Design Principles in Homogeneous Catalysis

The field of homogeneous catalysis has undergone a significant evolution, moving from the use of simple, effective ligands to the rational design of highly specialized and complex molecular architectures. preprints.orgnih.gov Early catalysis, such as the work by Reppe with nickel catalysts, utilized relatively simple phosphines like triphenylphosphine. nih.gov The success of these initial systems sparked extensive research into how ligand structure impacts catalytic performance.

Modern ligand design is a highly sophisticated endeavor, often described as "catalyst engineering." Key developments in this evolution include:

Bidentate and Polydentate Ligands: The development of diphosphines, which bind to a metal center at two points, introduced the concept of the "chelate effect," leading to more stable catalyst complexes. nih.gov The geometry of these ligands, particularly the bite angle, provided another parameter for controlling catalyst selectivity, famously applied in asymmetric catalysis. rsc.org

Rational and Cooperative Design: More recently, the focus has shifted towards "metal-ligand cooperative catalysis," where the ligand is not merely a spectator but actively participates in the reaction mechanism. This can involve ligands with appended functional groups that act as a proton shuttle or otherwise assist in bond activation, leading to novel reactivity.

Computational and In Silico Design: Advances in computational chemistry now allow for the in silico design of ligands. Researchers can model and predict the properties of a ligand, such as its cone angle or electronic parameters, before undertaking its potentially complex synthesis. This accelerates the discovery of new and effective catalysts for specific applications. rsc.org

This evolution from serendipitous discovery to rational, function-oriented design has profoundly expanded the capabilities of homogeneous catalysis, enabling the synthesis of complex molecules with unprecedented efficiency and selectivity. preprints.org

Overview of Dicyclohexylhexylphosphine as a Specialized Ligand

This compound [(c-C₆H₁₁)₂P(n-C₆H₁₃)] is a tertiary phosphine ligand that belongs to the class of electron-rich and sterically demanding trialkylphosphines. It is structurally related to the widely used tricyclohexylphosphine (B42057) (PCy₃), but the replacement of one cyclohexyl group with a linear hexyl chain provides a subtle yet important modification of its steric and electronic profile. This makes it a specialized tool for chemists looking to optimize a catalytic system.

The key properties of ligands like this compound are their steric bulk and electron-donating ability, which are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.

Steric Properties: The steric bulk of a phosphine ligand is one of the most critical factors influencing the reactivity of its metal complex. wikipedia.org The Tolman cone angle is a widely accepted metric for quantifying this bulk. wikipedia.org While specific, experimentally determined values for this compound are not as commonly cited as for PCy₃ (170°), its structure, containing two bulky cyclohexyl groups, places it firmly in the category of sterically demanding ligands. The less bulky n-hexyl group, compared to a third cyclohexyl ring, likely results in a slightly smaller cone angle than PCy₃, offering a nuanced level of steric hindrance.

Electronic Properties: As a trialkylphosphine, this compound is a strong electron-donating ligand. This property is crucial for activating metal centers for oxidative addition, a common rate-determining step in cross-coupling reactions. The electron-rich nature of this ligand makes palladium complexes, for example, more reactive towards challenging substrates like aryl chlorides in Suzuki-Miyaura couplings. nih.gov

The choice to use this compound over other trialkylphosphines like tricyclohexylphosphine or tri-tert-butylphosphine (B79228) is often driven by the need to fine-tune the catalyst's properties for a specific transformation, balancing reactivity with stability and selectivity.

Chemical Compound Information

Structure

2D Structure

3D Structure

Properties

CAS No. |

84878-57-9 |

|---|---|

Molecular Formula |

C18H35P |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

dicyclohexyl(hexyl)phosphane |

InChI |

InChI=1S/C18H35P/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h17-18H,2-16H2,1H3 |

InChI Key |

MESBJEBWWDYMSJ-UHFFFAOYSA-N |

SMILES |

CCCCCCP(C1CCCCC1)C2CCCCC2 |

Canonical SMILES |

CCCCCCP(C1CCCCC1)C2CCCCC2 |

Other CAS No. |

84878-57-9 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dicyclohexylhexylphosphine and Analogues

Established Synthetic Pathways for Tertiary Phosphines

The traditional and most widely utilized methods for synthesizing tertiary phosphines (R₃P) involve the formation of phosphorus-carbon bonds using highly reactive organometallic reagents or the reduction of oxidized phosphorus precursors.

The primary route involves the reaction of phosphorus halides, typically phosphorus trichloride (B1173362) (PCl₃) or a chlorodialkylphosphine (R₂PCl), with organometallic nucleophiles like Grignard reagents (R'MgX) or organolithium compounds (R'Li). wikipedia.orgrsc.orgrsc.org For an unsymmetrical phosphine (B1218219) like Dicyclohexylhexylphosphine, a plausible synthesis would involve the reaction of dicyclohexylchlorophosphine with a hexyl-organometallic reagent such as hexyllithium or hexylmagnesium bromide.

Another established pathway is the alkylation of metal phosphides. rsc.org This involves deprotonating a secondary phosphine (R₂PH) with a strong base to form a metal phosphide (B1233454) (R₂PM, where M = Li, Na, K), which then acts as a nucleophile to displace a halide from an alkyl halide (R'X). rsc.orgacs.org For instance, lithium dicyclohexylphosphide could be reacted with a hexyl halide to form this compound. The use of borane-protected phosphides is common to prevent oxidation during synthesis and purification. rsc.org

A third major strategy is the reduction of tertiary phosphine oxides (R₃PO). rsc.orgrsc.org Phosphine oxides are often more stable, easier to handle, and simpler to purify than their corresponding phosphines. They can be prepared and then reduced in the final step of a synthesis. acs.org A variety of reducing agents are effective, with silanes, particularly trichlorosilane (B8805176) (HSiCl₃), being the most common. rsc.org More recently, aluminum hydride reagents like AlH₃ have been shown to be highly effective, even for reducing sterically hindered and resistant phosphine oxides such as tricyclohexylphosphine (B42057) oxide. acs.org

These established methods remain the workhorses for producing a wide array of tertiary phosphines for both laboratory and industrial use. wikipedia.orgrsc.org

Innovations in Phosphine Synthesis: Phosphorus(III)-Directed C-H Activation

A paradigm shift in the synthesis of complex phosphine ligands has emerged with the development of phosphorus(III)-directed C-H activation. snnu.edu.cnnih.gov This strategy utilizes the inherent coordinating ability of the P(III) atom in a phosphine to direct a transition metal catalyst to a nearby C-H bond, enabling its selective functionalization. nih.govresearchgate.net This approach allows for the late-stage diversification of readily available phosphines, avoiding the multi-step procedures often required in traditional methods. snnu.edu.cnnih.gov These innovative catalytic processes include direct arylation, alkylation, alkenylation, and other functionalizations. snnu.edu.cnnih.gov

Direct C-H arylation via P(III)-direction allows for the synthesis of biaryl phosphines, which are a cornerstone class of ligands. nih.gov Rhodium-catalyzed systems have been developed that facilitate the coupling of arylphosphines with aryl bromides. nih.gov The mechanism is proposed to involve oxidative addition of the aryl bromide to the rhodium catalyst, followed by ortho-C-H metalation directed by the phosphine atom via a four-membered cyclometalated intermediate. nih.gov This methodology enables single, double, and even triple direct arylation of substrates like triphenylphosphine. nih.govresearchgate.net Aryl triflates have also been successfully employed as coupling partners with polyaromatic phosphines using a [Rh(III)Cl₂Cp*]₂ precatalyst, tolerating a wide range of functional groups. thieme-connect.com

The P(III)-directed strategy has been extended to C-H alkylation and alkenylation, providing access to phosphines with diverse steric and electronic properties. researchgate.net A rhodium-catalyzed system enables the hydroarylation of alkenes and alkynes with tertiary phosphines. researchgate.net The reaction of biaryl phosphines with alkenes, catalyzed by complexes like [Rh(cod)Cl]₂, leads to ortho-alkylation products. snnu.edu.cnnih.gov

Similarly, C-H alkenylation can be achieved with both terminal and internal alkynes. snnu.edu.cn Rhodium-catalyzed P(III)-directed C-H alkenylation with internal alkynes has been shown to proceed with excellent E-selectivity. snnu.edu.cn These methods provide a direct route to introduce alkyl and alkenyl groups onto a phosphine scaffold, significantly streamlining the synthesis of complex ligands. researchgate.net

The versatility of P(III)-directed C-H activation encompasses a broad spectrum of other functionalizations. snnu.edu.cnnih.gov

Aminocarbonylation: Ruthenium catalysts, such as Ru₃(CO)₁₂, have been used for the C-H aminocarbonylation of phosphines with isocyanates, offering a novel route to axially chiral hemilabile ligands. snnu.edu.cn

Alkynylation: Rhodium catalysis has been successfully applied to the direct C-H alkynylation of phosphines, further expanding the toolkit for ligand diversification. snnu.edu.cn

Borylation: The synthesis of ambiphilic phosphine boronate esters has been achieved through P(III)-directed C-H borylation. nsf.gov Catalysts based on iridium, rhodium, and ruthenium have been developed for the ortho-C-H borylation of arylphosphines and benzylic C-H borylation of substrates like dicyclohexyl(o-tolyl)phosphine. snnu.edu.cnnsf.gov These borylated phosphines are versatile intermediates for further transformations. snnu.edu.cn

Silylation: The introduction of silyl (B83357) groups via P(III)-directed C-H activation has also been reported, adding to the advanced methods for late-stage functionalization of phosphines. snnu.edu.cnnih.gov

Table 1: Overview of P(III)-Directed C-H Functionalization Reactions

| Functionalization | Typical Catalyst System | Reactant | Product Type | Reference(s) |

|---|---|---|---|---|

| Direct Arylation | [Rh(cod)Cl]₂ or [Rh(coe)₂Cl]₂ | Aryl Bromide | Biaryl Phosphine | nih.govresearchgate.net |

| Alkylation | [Rh(cod)Cl]₂ / NaHCO₃ | Alkene | Ortho-alkylated Arylphosphine | snnu.edu.cnnih.gov |

| Alkenylation | Rhodium Catalyst | Internal Alkyne | Ortho-alkenylated Arylphosphine | snnu.edu.cn |

| Aminocarbonylation | Ru₃(CO)₁₂ / MPAA | Isocyanate | Hemilabile Amide-Phosphine | snnu.edu.cn |

| Borylation | Iridium, Rhodium, or Ruthenium Catalyst | B₂pin₂ or HBpin | Phosphine Boronate Ester | snnu.edu.cnnsf.gov |

Scalable Synthesis and Purification Techniques for Research Applications

The transition from laboratory-scale synthesis to the production of gram-scale or larger quantities of phosphines for research applications presents unique challenges, including handling air-sensitive compounds and performing purification. acs.org Several methodologies have been developed to address these issues.

One effective strategy involves synthesizing stable phosphine oxide precursors, which can be made on a large scale (>20 g) with simple, open-air workups, and then performing the reduction to the air-sensitive phosphine as the final step. acs.orgacs.org For the reduction step, while LiAlH₄ is common, electrophilic reducing agents like diisobutylaluminium hydride ((iBu)₂AlH) and alane (AlH₃) have proven superior in selectivity and reactivity. acs.org Notably, AlH₃, prepared from LiAlH₄ and H₂SO₄, is capable of reducing exceptionally stable phosphine oxides, yielding the final phosphine with high purity, often without the need for chromatography. acs.org

Other scalable routes focus on minimizing difficult purification steps from the outset. A method for producing primary arylphosphines (ArPH₂) and aryldichlorophosphines (ArPCl₂) from aromatic hydrocarbons and phosphorus pentasulfide avoids complex purification and uses economical precursors. researchgate.net For secondary dialkylphosphines and their chloro-derivatives, synthesis via a phosphine oxide intermediate that is then reduced with pinacol (B44631) borane (B79455) (HBpin) or converted with lauroyl chloride has been recommended for multigram-scale production. acs.org Carrying out reactions neat (without solvent) can simplify the removal of byproducts. acs.org These approaches are crucial for providing reliable access to larger quantities of phosphine ligands required for extensive catalytic screening and application studies.

Coordination Chemistry of Dicyclohexylhexylphosphine with Transition Metals

Ligand Electronic and Steric Parameters: Quantitative Descriptors

The reactivity and stability of metal complexes are profoundly influenced by the steric and electronic characteristics of their ligands. For phosphines, these properties are often quantified using parameters like the Tolman cone angle, percent buried volume, and the Tolman electronic parameter.

The steric bulk of a phosphine (B1218219) ligand is a critical factor in determining the coordination number and geometry of the resulting metal complex. The Tolman cone angle (θ) provides a measure of the solid angle occupied by a ligand at the metal center. wikipedia.org It is a widely used metric to describe the steric hindrance around the metal. wikipedia.orghcchems.com Tricyclohexylphosphine (B42057) (PCy₃), a close analog of dicyclohexylhexylphosphine, is known for its large cone angle, which is reported to be 170°. wikipedia.orghcchems.comchemicalbook.com Another related compound, dicyclohexylphenylphosphine, has a calculated effective cone angle of 163°. researchgate.net

A complementary steric parameter is the percent buried volume (%Vbur), which quantifies the percentage of the volume of a sphere around the metal that is occupied by the ligand. nih.gov This parameter provides a more nuanced view of the steric environment, especially for ligands that are not perfectly conical. nih.gov For bulky ligands, a higher %Vbur value indicates greater steric protection of the metal center. The interplay between cone angle and buried volume is crucial, as ligands with large cone angles but low buried volumes can offer steric hindrance at a distance while allowing substrates to access the metal center. nih.gov

| Ligand | Cone Angle (θ) in degrees | Reference |

|---|---|---|

| Tricyclohexylphosphine (PCy₃) | 170 | wikipedia.orghcchems.comchemicalbook.com |

| Dicyclohexylphenylphosphine (PCy₂Ph) | 163 | researchgate.net |

The electronic properties of a phosphine ligand, specifically its ability to donate electron density to the metal center, are quantified by the Tolman electronic parameter (TEP). wikipedia.org The TEP is determined experimentally by measuring the ν(CO) stretching frequency of the A₁ symmetric mode in a [Ni(CO)₃L] complex, where L is the phosphine ligand. wikipedia.org A lower ν(CO) frequency indicates a more electron-donating (more basic) phosphine, as the increased electron density on the nickel is back-donated into the π* orbitals of the carbonyl ligands, weakening the C-O bond. wikipedia.org

Alkylphosphines like this compound are generally strong σ-donors. For comparison, tricyclohexylphosphine has a pKa of 9.7, indicating high basicity. wikipedia.orgchemicalbook.com This strong electron-donating ability can significantly influence the reactivity of the metal center. The electronic nature of the substituents on the phosphorus atom directly impacts the charge on the phosphorus and its donor capability. fiveable.me

| Ligand | pKa | Reference |

|---|---|---|

| Tricyclohexylphosphine (PCy₃) | 9.7 | wikipedia.orgchemicalbook.com |

Complexation Behavior with d-Block Elements

The substantial steric bulk and strong electron-donating nature of this compound and its analogs govern their complexation with d-block transition metals.

The synthesis of transition metal complexes with bulky phosphines like this compound typically involves the reaction of a suitable metal precursor with the phosphine ligand. sci-hub.ru These ligands can coordinate to a wide range of transition metals, including but not limited to nickel, palladium, platinum, rhodium, and ruthenium. sci-hub.rursc.orgnih.gov The synthesis of such complexes is often carried out under inert conditions due to the air-sensitivity of many phosphine ligands. rsc.org The formation of stable, often crystalline, complexes allows for detailed structural characterization, providing insights into the metal-ligand bonding. rsc.org

The strong σ-donating character of bulky alkylphosphines helps to stabilize metals in various oxidation states. fiveable.me These ligands are particularly effective at stabilizing low-valent metal centers, which are often key intermediates in catalytic cycles. rsc.org The steric demands of ligands like this compound can enforce lower coordination numbers on the metal center, leading to the formation of highly reactive, coordinatively unsaturated species. rsc.org For example, while smaller phosphines might form bis-ligated complexes, bulkier phosphines can favor the formation of monoligated species, which can be crucial for catalytic activity. nih.gov The coordination geometry of the resulting complexes is also heavily influenced by the ligand's steric profile, with tetrahedral and square planar geometries being common for four-coordinate complexes. nih.gov

Structure-Reactivity Relationships in this compound Metal Complexes

The steric and electronic parameters of this compound directly translate to the reactivity of its metal complexes. The balance between these properties is a key determinant in the efficacy of a catalyst.

Bulky, electron-rich phosphines are known to enhance the rates of key steps in catalytic cycles, such as oxidative addition and reductive elimination. acs.org The strong electron donation increases the electron density on the metal, facilitating oxidative addition. Conversely, the steric bulk can promote reductive elimination, the product-forming step in many cross-coupling reactions. nih.gov

Dicyclohexylhexylphosphine in Transition Metal Catalyzed Organic Transformations

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have become indispensable tools in synthetic chemistry, offering a cost-effective and often more reactive alternative to palladium-based systems. shenvilab.orgorganic-chemistry.org These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of a nickel catalyst is profoundly influenced by the ancillary ligands that coordinate to the metal center. Bulky, electron-donating phosphine (B1218219) ligands, a class to which dicyclohexylhexylphosphine belongs, are known to stabilize the low-valent nickel species essential for the catalytic cycle and to promote key elementary steps like oxidative addition and reductive elimination. shenvilab.orgrsc.org

The relationship between a phosphine ligand's structure and the resulting catalyst's reactivity is a cornerstone of catalyst design. For nickel catalysis, key properties of the phosphine ligand, such as its steric bulk and electron-donating ability, dictate the ligation state of the nickel center, the stability of intermediates, and the rates of individual catalytic steps. nih.gov

Bulky monodentate phosphines, such as tricyclohexylphosphine (B42057) (PCy3), a close structural analog of this compound, have been studied extensively. The steric hindrance imposed by these ligands influences the number of phosphines that can coordinate to the nickel center. This is critical because monoligated LNi(0) species are often more reactive in the crucial oxidative addition step than their bis-ligated L2Ni(0) counterparts. researchgate.netrsc.org However, the L2Ni(0) species can be important for preventing catalyst deactivation. researchgate.net Therefore, a ligand's structure must strike a balance to promote reactivity while maintaining stability.

Recent studies have employed quantitative parameters, such as percent buried volume (%Vbur), to correlate ligand structure with catalytic performance. In the development of new phosphines for challenging Ni-catalyzed Csp3 Suzuki couplings, it was found that ligands with significant "remote steric hindrance"—bulk that is not directly adjacent to the metal center—were particularly effective. ucla.edu This suggests that the specific architecture of a ligand like this compound, which combines the rigid, bulky cyclohexyl groups with a more flexible, linear hexyl chain, offers a unique steric and electronic profile that can be tailored for specific nickel-catalyzed transformations. Investigations into Ni(I) complexes, which are key intermediates in many modern cross-coupling reactions, have also shown that bulky monophosphines are crucial for accessing and studying these otherwise elusive species. nih.gov

The activation of traditionally inert carbon-oxygen (C–O) bonds in molecules like phenols, aryl ethers, and alcohol derivatives is a significant challenge in organic synthesis. Nickel catalysts have shown exceptional promise in this area, capable of cleaving these robust bonds to enable cross-coupling reactions. shenvilab.org The success of these transformations is highly dependent on the choice of ligand.

Computational studies (DFT) have been used to investigate the oxidative addition of phenolic electrophiles at a Ni(0) center in the presence of bulky monodentate phosphine ligands. nih.gov For ligands like PCy3, these studies indicate a preference for a bis-phosphine ligated transition state, highlighting the role of sterics in stabilizing the oxidative addition intermediate. nih.gov The strong electron-donating nature of trialkylphosphines like this compound is crucial for facilitating the oxidative addition of the electron-rich C–O bond to the Ni(0) center.

While some C–O coupling reactions require bidentate phosphines, monodentate ligands have also proven effective. rsc.org The specific combination of steric bulk and electronic properties determines a ligand's suitability. For instance, in certain Ni-catalyzed C–S cross-couplings, which are mechanistically related to C–O couplings, monodentate alkyl phosphines were found to be ineffective, whereas specific bidentate phosphines with wide bite angles were necessary. rsc.org This underscores that ligands like this compound must be empirically tested for each specific application, as subtle changes in the substrate and reaction conditions can demand different ligand characteristics for optimal performance.

The formation of Csp3–Csp2 bonds via the Suzuki-Miyaura coupling is a vital transformation for synthesizing complex molecules. While palladium has been the traditional catalyst, nickel has emerged as a powerful alternative, particularly for coupling reactions involving Csp3-hybridized carbons. rsc.org These reactions often require specifically designed ligands to overcome challenges such as slow reaction rates and competing side reactions.

A notable case study involves the development of a nickel-catalyzed Suzuki coupling of acetals with boronic acids to form valuable benzylic ethers. ucla.edu This reaction was unsuccessful with standard phosphine ligands used in both nickel and palladium catalysis, including PCy3. This prompted the design of a new class of monodentate phosphines with tailored steric properties.

A systematic study of various ligands in this reaction revealed that phosphines possessing remote steric bulk were key to achieving high yields. The performance of several custom-designed phosphines was compared to the benchmark ligand, PCy3.

Table 1: Ligand Effect in Ni-Catalyzed Csp3 Suzuki Coupling of an Acetal ucla.edu

| Entry | Ligand | Yield (%) |

|---|---|---|

| 1 | PCy3 (L2) | 0 |

| 2 | L16 | 68 |

| 3 | L17 | 78 |

Reaction Conditions: 15 mol% Ni(cod)2, 30 mol% ligand, 60 °C in toluene.

The data clearly shows that while a standard bulky ligand like PCy3 was completely ineffective, the newly designed ligands L16 and L17, which feature significant steric hindrance away from the phosphorus center, enabled the reaction to proceed in good to excellent yields. ucla.edu This study suggests that the effectiveness of a ligand is not solely dependent on the size of the groups directly attached to the phosphorus but also on their spatial arrangement. A ligand such as this compound, with its distinct combination of cyclic and acyclic alkyl groups, would have a unique steric profile that, based on these findings, could be beneficial for specific Csp3 coupling reactions that require a nuanced steric environment at the nickel center. ucla.edu

Rhodium-Catalyzed Processes

Rhodium catalysts are workhorses in organic synthesis, renowned for their high efficiency in processes like hydrogenation and hydroformylation. The phosphine ligands employed in these systems are critical for modulating the catalyst's activity, selectivity, and stability. Electron-rich and sterically demanding phosphines are often favored, making trialkylphosphines like this compound suitable candidates for these transformations.

Rhodium-catalyzed hydrogenation of olefins is one of the most fundamental and widely used methods for the reduction of carbon-carbon double bonds. nih.govyoutube.com The classic Wilkinson's catalyst, RhCl(PPh3)3, set the stage for homogeneous hydrogenation, and subsequent research has shown that the nature of the phosphine ligand is paramount in determining the catalyst's performance.

The catalytic cycle generally involves the oxidative addition of molecular hydrogen to a Rh(I) center, coordination of the olefin, migratory insertion of the olefin into a rhodium-hydride bond, and subsequent reductive elimination to yield the alkane and regenerate the active catalyst. The phosphine ligand remains coordinated to the rhodium center throughout this process, where it influences the electronic properties of the metal, affecting the rates of oxidative addition and reductive elimination.

While a vast body of research focuses on chiral phosphine ligands for enantioselective hydrogenations, nih.govnih.gov achiral, robust ligands like this compound are valuable for standard, non-asymmetric hydrogenations. The strong σ-donating character of its alkyl groups enhances the electron density on the rhodium center, which can promote the initial H2 activation. The steric bulk of the cyclohexyl and hexyl groups can also influence substrate coordination and catalyst stability, preventing the formation of inactive rhodium dimers.

A more advanced application for phosphines in rhodium catalysis involves using the phosphorus(III) center itself as a directing group to guide a C–H activation event. snnu.edu.cn This strategy allows for the functionalization of a C–H bond at a position ortho to the phosphine group on one of its own substituents, enabling the late-stage diversification of the ligand itself. snnu.edu.cnnih.gov

Recent studies have detailed a rhodium-catalyzed P(III)-directed hydroarylation of alkynes, which constitutes a C–H olefination (or alkenylation) reaction. snnu.edu.cnresearchgate.net In this process, the phosphine substrate coordinates to a Rh(I) catalyst. The P(III) center then directs the rhodium to activate a nearby C–H bond, forming a five-membered rhodacycle intermediate. This intermediate can then react with an alkyne, leading to migratory insertion and ultimately furnishing a new, more complex phosphine ligand with an olefinic group at the ortho position. snnu.edu.cn

Table 2: Rh-Catalyzed P(III)-Directed C-H Olefination with an Internal Alkyne snnu.edu.cn

| Phosphine Substrate | Alkyne | Product Yield (%) |

|---|---|---|

| Di(1-naphthyl)phenylphosphine | Diphenylacetylene | 85 |

| Dicyclohexyl(phenyl)phosphine | Diphenylacetylene | 70 |

| Dibenzo[b,d]furan-4-yl(diphenyl)phosphine | 1,2-di(p-tolyl)acetylene | 77 |

Yields represent isolated products from the hydroarylation reaction.

This methodology demonstrates that the phosphorus atom acts not merely as an ancillary ligand but as an active participant in the reaction's regioselectivity. The process has been shown to be effective for a range of arylphosphines and alkynes, showcasing its utility in creating diverse phosphine structures. snnu.edu.cn The successful use of dicyclohexyl(phenyl)phosphine in a related transformation highlights the applicability of this chemistry to phosphines containing bulky alkyl groups like cyclohexyl. njjixiang.com This represents a sophisticated use of this compound, where it could function as a substrate to be elaborated into a more complex, functionalized ligand via a rhodium-catalyzed, P(III)-directed C-H olefination.

Palladium-Catalyzed Systems: Comparative Studies

The efficacy of this compound and its analogs, such as tricyclohexylphosphine (PCy₃), in palladium-catalyzed cross-coupling reactions is best understood through comparative studies against other phosphine ligands. These studies highlight how the unique steric and electronic properties of bulky, electron-rich alkylphosphines influence catalytic activity and product yields in key transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions.

In the Suzuki-Miyaura coupling, the choice of ligand is critical for achieving high yields, especially with challenging substrates. Research has shown that for the coupling of aryl chlorides, which are often less reactive than their bromide or iodide counterparts, bulky and electron-donating ligands are superior. For instance, in the coupling of 4-chloroanisole (B146269) with phenylboronic acid, catalyst systems based on bulky biaryl phosphines often show high efficacy. While a direct side-by-side comparison is context-dependent, general trends can be observed. A comparative study on the coupling of 2-chloro-N-heterocycles demonstrated that while catalysts derived from certain dialkylbiaryl phosphines like SPhos and RuPhos gave high yields (93-97%), a catalyst based on the highly bulky XPhos showed diminished efficiency for some heteroaryl chlorides, suggesting that excessive steric bulk can sometimes be detrimental. rsc.org

Similarly, in the coupling of 4-acetylbromobenzene with phenylboronic acid, various phosphazane ligands (L1-L3) in conjunction with Pd(OAc)₂ proved highly efficient, achieving near-quantitative yields. rhhz.net This indicates that while trialkylphosphines like this compound are robust ligands, other classes of ligands can also provide excellent results, often tailored to specific substrate combinations or reaction media. rhhz.net

The following table provides a comparative look at the performance of different ligand types in the Suzuki-Miyaura coupling, illustrating the competitive performance of catalysts bearing bulky alkylphosphine characteristics.

Table 1: Comparative Yields of Different Ligand Types in Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Ligand Type | Example Ligand | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-6-methylpyridine | Phenylboronic acid | Biaryl Phosphacycle | Phobane-based (Ligand 1) | 97 | rsc.org |

| 2-Chloro-6-methylpyridine | Phenylboronic acid | Dialkylbiaryl Phosphine | SPhos (Ligand 5) | 97 | rsc.org |

| 2-Chloro-6-methylpyridine | Phenylboronic acid | Dialkylbiaryl Phosphine | XPhos (Ligand 7) | 44 | rsc.org |

| 4-Bromotoluene | Phenylboronic acid | Trialkylphosphine (analogue) | Tricyclohexylphosphine | High | whiterose.ac.uk |

| 4-Acetylbromobenzene | Phenylboronic acid | Phosphazane | Ligand L1 | 98 | rhhz.net |

In Buchwald-Hartwig amination, bulky, electron-rich monophosphine ligands are essential for promoting the coupling of a wide range of amines and aryl halides. A study comparing the effectiveness of two prominent Buchwald ligands, BrettPhos and RuPhos, in the amination of 3-bromoanisole (B1666278) and diphenylamine (B1679370) revealed differences in their catalytic cycles. acs.org For the Pd-BrettPhos system, the rate-limiting step was determined to be the oxidative addition, whereas for the Pd-RuPhos system, it was the reductive elimination. acs.org This highlights how subtle changes in the biaryl backbone of the ligand, in addition to the phosphine substituents, can fundamentally alter the reaction pathway. Ligands like this compound, which are simpler trialkylphosphines, are known to facilitate rapid oxidative addition due to their strong electron-donating ability and propensity to form highly reactive, low-coordinate L₁Pd(0) species. whiterose.ac.ukrsc.org

Ligand Design Impact on Catalytic Activity and Selectivity

The performance of a phosphine ligand in a palladium-catalyzed reaction is governed by a combination of its steric and electronic properties. The design of ligands like this compound, which features bulky and electron-donating alkyl groups, is a direct result of efforts to optimize these parameters to enhance catalytic activity and selectivity.

Steric Effects: The steric bulk of a phosphine ligand is a crucial factor that influences several elementary steps in the catalytic cycle. nih.gov Sterically demanding ligands promote the formation of monoligated palladium(0) species (L₁Pd), which are highly coordinatively unsaturated and thus more reactive in the oxidative addition step compared to their bis-ligated (L₂Pd) counterparts. whiterose.ac.uk This is particularly important for the activation of less reactive C-Cl bonds. Furthermore, significant steric hindrance around the metal center can accelerate the final reductive elimination step, which is often the product-forming step of the cycle. researchgate.net

The steric properties of phosphine ligands are commonly quantified using two key parameters:

Percent Buried Volume (%Vbur): This descriptor calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. nih.govacs.org It gives a more precise measure of the steric hindrance in the immediate vicinity of the metal. nih.gov

While often correlated, these two parameters are not equivalent. A ligand can have a large cone angle due to bulky groups positioned far from the metal center, but a relatively small buried volume if the groups near the phosphorus atom are less bulky. nih.gov This concept of "remote steric hindrance" is a key design principle for highly effective ligands. nih.gov this compound, with its three bulky cyclohexyl and hexyl groups directly attached to the phosphorus, possesses both a large cone angle and a significant percent buried volume, contributing to its high activity.

Electronic Effects: The electronic nature of the phosphine ligand, specifically its ability to donate electron density to the palladium center, is also critical. The electron-donating ability is often quantified by the Tolman Electronic Parameter (TEP), which is determined by measuring the C-O stretching frequency of a [Ni(CO)₃L] complex. A lower stretching frequency indicates a more electron-donating ligand.

Alkylphosphines, such as this compound, are strong σ-donors. This high electron-donating character increases the electron density on the palladium(0) center, which in turn facilitates the oxidative addition of the aryl halide—a step that involves the formal oxidation of Pd(0) to Pd(II). researchgate.net Computational studies on Suzuki-Miyaura coupling have shown that the oxidative addition step is predominantly governed by these electronic effects. researchgate.net

The interplay between steric and electronic effects is summarized in the table below.

Table 2: Impact of Ligand Properties on Catalytic Steps

| Ligand Property | Descriptor | Effect of Increase | Catalytic Step(s) Influenced | Reference |

|---|---|---|---|---|

| Steric Bulk | Cone Angle (θ), % Buried Volume (%Vbur) | Promotes formation of reactive L₁Pd(0) species; Accelerates reductive elimination | Oxidative Addition, Reductive Elimination | whiterose.ac.uknih.govresearchgate.net |

| Electron-Donating Ability | Tolman Electronic Parameter (TEP) | Increases electron density on Pd, facilitating bond cleavage | Oxidative Addition | researchgate.netenscm.fr |

Role of Dicyclohexylhexylphosphine in Polymerization Catalysis

Catalysis of Episulfide Compound Polymerization

The polymerization of episulfides, also known as thiiranes, can be initiated by various mechanisms, including anionic ring-opening polymerization (AROP). wikipedia.orgrsc.org In this process, a nucleophile attacks one of the carbon atoms of the strained three-membered ring, causing it to open and form a propagating anionic species. wikipedia.org

Tertiary phosphines, being strong nucleophiles, can act as initiators for the AROP of episulfides like propylene (B89431) sulfide. jst.go.jpresearchgate.net The reaction is initiated by the nucleophilic attack of the phosphine's lone electron pair on a ring carbon of the episulfide monomer. This leads to the formation of a zwitterionic intermediate containing a thiolate anion, which subsequently propagates by attacking another monomer. This process continues, extending the polymer chain. While this catalytic pathway is mechanistically feasible, it is important to note that a common competing reaction is the desulfurization of the episulfide by the phosphine (B1218219) to yield an alkene and a phosphine sulfide. mdpi.com The specific efficacy and selectivity of Dicyclohexylhexylphosphine for polymerization versus desulfurization depend on reaction conditions and the substrate.

Oligomerization of Isocyanates: Formation of Uretdione Groups

This compound has demonstrated significant utility as a catalyst for the dimerization of isocyanates to form uretdione groups. google.com Research and patent literature highlight that phosphines bearing at least one cycloaliphatic substituent exhibit superior performance for this specific transformation compared to their linear trialkylphosphine counterparts, such as tri-n-butylphosphine (TBP). google.com

The key advantage of using catalysts like this compound is their high selectivity for the uretdione dimer over other potential oligomers like the isocyanurate trimer or uretonimine structures. google.com This selectivity is maintained over a broad range of temperatures. google.com The reduced formation of by-products, particularly uretonimines, is a significant benefit as it improves the storage stability of the resulting polyisocyanate products. google.com

Table 1: Comparison of Phosphine Catalyst Selectivity in Isocyanate Dimerization

| Catalyst Type | Key Structural Feature | Selectivity towards Uretdione | Tendency for By-Product Formation (e.g., Uretonimine) | Reference |

|---|---|---|---|---|

| Cycloaliphatic Phosphines (e.g., this compound) | At least one P-bonded cycloalkyl group | High | Significantly Lower | google.com |

| Linear Trialkylphosphines (e.g., Tri-n-butylphosphine) | Only linear alkyl groups | Lower | Higher | google.com |

Polyisocyanurate Material Synthesis: Trimerization Catalysis

In addition to dimerization, this compound can catalyze the cyclotrimerization of isocyanates to produce polyisocyanurates, which are polymers characterized by stable, six-membered isocyanurate rings. tue.nlgoogle.com These materials are valued for their enhanced thermal stability and flame retardancy. nih.gov

The formation of the isocyanurate trimer is often in competition with the formation of the uretdione dimer. sci-hub.st Studies on phosphine-catalyzed isocyanate oligomerization suggest that the uretdione is often the kinetically controlled product, while the isocyanurate trimer is the more thermodynamically stable product. sci-hub.st Mechanistic investigations have shown that the formation of the uretdione can be a reversible process. elte.hu The initially formed dimer can react further with another isocyanate monomer in the presence of the phosphine catalyst to yield the trimeric isocyanurate structure. sci-hub.stelte.hu Therefore, this compound can be employed to drive the reaction towards polyisocyanurate synthesis, with the reaction outcome being influenced by factors such as reaction time, temperature, and catalyst concentration.

Mechanistic Aspects of this compound in Polymerization Initiation

The catalytic activity of this compound in the polymerization reactions described above stems from its function as a nucleophile. osti.gov The initiation mechanism varies depending on the monomer substrate.

Mechanism with Isocyanates: The polymerization is initiated by the nucleophilic attack of the phosphine's phosphorus atom on the electrophilic carbonyl carbon of an isocyanate monomer (R-N=C=O). elte.hu This step forms a zwitterionic adduct. elte.huresearchgate.net This reactive intermediate can then proceed down two main pathways:

Dimerization (Uretdione Formation): The initial zwitterionic adduct attacks a second isocyanate monomer. The resulting intermediate undergoes an intramolecular ring-closure, eliminating the phosphine catalyst and forming the four-membered uretdione ring. elte.hu

Trimerization (Isocyanurate Formation): The intermediate formed from two isocyanate units can attack a third isocyanate monomer. Subsequent cyclization of this larger adduct leads to the formation of the stable six-membered isocyanurate ring and regeneration of the this compound catalyst. nih.govelte.hu

Mechanism with Episulfides: For episulfide monomers, initiation occurs via an anionic ring-opening polymerization (AROP) mechanism. wikipedia.org

Initiation: this compound attacks one of the carbon atoms of the strained episulfide ring.

Propagation: This nucleophilic attack results in the opening of the ring and the formation of a zwitterionic species that contains a reactive thiolate anion. This thiolate anion is the propagating center of the polymer chain, and it proceeds to attack another episulfide monomer, continuing the chain growth process. wikipedia.orgrsc.org

Table 2: Polymerization Reactions Catalyzed by this compound

| Monomer | Polymerization Type | Primary Product | Key Feature of Catalysis |

|---|---|---|---|

| Isocyanates | Dimerization | Polyisocyanates with Uretdione Groups | High selectivity for dimer formation. google.com |

| Isocyanates | Trimerization | Polyisocyanurate Materials | Formation of thermodynamically stable trimer. sci-hub.st |

| Episulfides (e.g., Propylene Sulfide) | Anionic Ring-Opening Polymerization | Poly(alkylene sulfide) | Nucleophilic initiation of ring-opening. wikipedia.org |

Computational and Data Driven Approaches to Dicyclohexylhexylphosphine Ligand Design

Quantum Chemical Calculations for Ligand Property Prediction

Quantum chemical (QC) calculations, especially those based on Density Functional Theory (DFT), are foundational to modern catalyst design. rsc.orgnih.gov These methods provide detailed insights into the electronic and steric properties of phosphine (B1218219) ligands, which are crucial determinants of their behavior in a catalytic cycle. For a ligand such as dicyclohexylhexylphosphine, QC calculations can predict a variety of fundamental properties that govern its interaction with a metal center.

Quantum mechanics-based approaches are uniquely capable of predicting processes that involve the formation and breaking of chemical bonds, making them invaluable for analyzing reaction mechanisms. nih.govrsc.org Calculations can elucidate the structures of key intermediates and transition states, offering a atomistic understanding of the catalytic pathway. researchgate.net However, the accuracy of these predictions can be influenced by factors such as the choice of functional, the inclusion of solvent effects, and the presence of additives, which present ongoing challenges. researchgate.net To address the computational expense of high-level QC methods, novel frameworks are being developed. For instance, tools that use machine learning models trained on DFT data can estimate properties like ligand strain energy with near-quantum accuracy but at a fraction of the computational cost. arxiv.org

Table 1: Properties of Phosphine Ligands Predictable by Quantum Chemical Methods

| Property Category | Specific Parameter | Relevance to Catalysis |

| Electronic Properties | HOMO/LUMO Energies | Indicates electron-donating or -accepting ability. |

| Natural Bond Orbital (NBO) Analysis | Describes charge distribution and donor-acceptor interactions. | |

| Tolman Electronic Parameter (TEP) | A computed measure of the ligand's electron-donating strength. | |

| Steric Properties | Cone Angle | Quantifies the steric bulk of the ligand around the metal center. |

| Buried Volume (%Vbur) | Measures the volume occupied by the ligand within a defined sphere. | |

| Ligand Strain Energy | The energy difference between the ligand's bound and unbound conformations. arxiv.org | |

| Interaction Properties | Ligand Binding Energy | Strength of the bond between the ligand and the metal center. |

| Reaction & Activation Energies | Determines reaction rates and feasibility of catalytic pathways. rsc.org |

This table is generated based on information from multiple sources to illustrate the capabilities of quantum chemical calculations in ligand design.

Machine Learning and Global Structure Exploration in Ligand Discovery

The vast number of potential phosphine ligands makes exhaustive experimental screening impractical. Machine learning (ML) and global structure exploration techniques offer a powerful solution to navigate this expansive chemical space. documentsdelivered.comrsc.org By training models on existing experimental and computational data, ML can predict the properties and performance of novel, un-synthesized ligands, thereby accelerating the discovery process. digitellinc.com

A key strategy involves using ML-powered global structure exploration to systematically search through ligand conformations and compositions. nih.govdocumentsdelivered.com This approach can identify the most stable conformers and their energetics, which are critical for building reliable predictive models. Databases such as Kraken, which contains descriptors for numerous steric and electronic parameters of phosphine ligands, serve as valuable resources for training these ML models. digitellinc.comnsf.gov The resulting models can capture complex, non-linear structure-activity relationships that are not immediately obvious from simple analysis. digitellinc.com This data-driven methodology bridges the gap between empirical screening and computational prediction, revealing deeper insights into how ligand structure dictates catalytic activity. digitellinc.com

Metal–Phosphine Catalyst Databases (MPCD): Development and Utilization

A significant outcome of combining machine learning with quantum chemistry is the development of specialized databases for catalyst design. researchgate.net The Metal–Phosphine Catalyst Database (MPCD) is a prime example, created through machine-learning-powered global structure exploration to systematically catalog information on thousands of metal-phosphine complexes. nih.govdocumentsdelivered.comrsc.org

The development of the MPCD involves several key steps as outlined in recent research. researchgate.net It begins with the selection of various substituent groups that are then computationally assembled to generate a vast library of virtual phosphine ligands. For each ligand, a global search for the lowest energy conformer is performed. These ligands are then assembled with a metal center (e.g., Palladium, Platinum, Rhodium) and a reference ligand, such as trimethylphosphine (B1194731) (PMe₃), to form a standard complex. rsc.org

A crucial innovation within the MPCD is the use of a meticulously designed "ligand replacement energy metric" (ΔErep(L)). documentsdelivered.comresearchgate.net This metric serves as a universal descriptor that quantifies the metal-ligand interaction strength. nih.gov The MPCD is often made publicly accessible through online platforms, providing a user-friendly interface for researchers to search and retrieve data on over 8,200 phosphine ligands and their interactions with various metals. rsc.orgnih.gov This resource is instrumental in moving organometallic catalyst design towards a more quantitative and data-driven era. documentsdelivered.com

Table 2: Key Features of the Metal-Phosphine Catalyst Database (MPCD)

| Feature | Description |

| Ligand Library | Contains data on over 8,200 assembled phosphine ligands. rsc.org |

| Metal Centers | Includes various transition metals such as Pd, Pt, and Rh. rsc.org |

| Core Metric | Utilizes Ligand Replacement Energy (ΔErep(L)) to describe metal-ligand interaction strength. documentsdelivered.comresearchgate.net |

| Data Generation | Powered by machine learning and global structure exploration for conformer searching. rsc.orgresearchgate.net |

| Accessibility | Openly accessible via online platforms with a user-friendly search interface. rsc.orgnih.gov |

| Data Points | Contains over 4 million conformers and around 60,000 ΔErep(L) values. rsc.org |

This table summarizes the features of the MPCD as described in the cited research articles.

Predictive Models for Catalytic Performance: Active Ligand Space (ALS)

The vast amount of data curated in the MPCD enables the development of powerful predictive models for catalytic performance. One such model is the Active Ligand Space (ALS) approach. rsc.orgdocumentsdelivered.com The ALS is a strategy designed to rapidly screen for highly effective catalysts by identifying an optimal window of metal-ligand binding strength. nih.govrsc.org

The ALS is defined as a specific range of relative ligand binding strength, typically a window of ±10 kJ mol⁻¹, that is associated with high catalytic activity. documentsdelivered.comrsc.org This concept is derived from analyzing the performance of known catalysts in various cross-coupling reactions (e.g., C-C, C-N, C-S) and correlating their activity with the ligand replacement energy metric from the MPCD. rsc.orgdocumentsdelivered.com By using the MPCD data, the ALS approach facilitates the quick construction of volcano plots, which are a visual representation of this principle. nih.gov This method has demonstrated significant predictive power, successfully identifying cost-effective and highly active phosphine ligands from large commercial pools for challenging reactions like Suzuki cross-coupling involving aryl chlorides. nih.govdocumentsdelivered.com The ALS strategy provides a quick and economical means to narrow down the ligand screening space, thereby dramatically enhancing the efficiency of catalyst design. nih.gov

Sabatier Principle Application in this compound Catalyst Screening

The Sabatier Principle is a cornerstone concept in catalysis that provides a theoretical framework for understanding and predicting catalyst activity. chemrxiv.orgresearchgate.net It posits that for a catalyst to be effective, the interaction between the catalyst and the reactants (or intermediates) must be of an intermediate strength: not too strong to prevent product desorption, and not too weak to preclude reactant activation. chemrxiv.orgfrontiersin.org This "just right" interaction strength corresponds to the peak of a "volcano plot," where catalytic activity is plotted against a descriptor of binding energy. chemrxiv.org

In the context of this compound and other phosphine ligands, the Sabatier Principle is applied directly through the ALS methodology. documentsdelivered.comrsc.org The volcano plots constructed using the ALS approach are a direct application of the Sabatier Principle. nih.gov The ligand replacement energy from the MPCD serves as the binding strength descriptor on the x-axis, while catalytic activity (e.g., reaction yield or turnover frequency) is on the y-axis. The "active ligand space" represents the peak region of this volcano, where ligands with optimal binding energies reside. nih.govdocumentsdelivered.com This integration of a fundamental catalytic principle with modern data-driven tools allows for the rapid and rational screening of thousands of potential ligands, including this compound, to identify those that are most likely to exhibit superior performance in a target chemical reaction. documentsdelivered.comchemistryworld.com

Emerging Research Avenues and Future Perspectives for Dicyclohexylhexylphosphine

Novel Catalytic Transformations

The application of dicyclohexylhexylphosphine and its derivatives is expanding into new areas of catalysis, pushing the boundaries of known chemical reactions.

One major area of contemporary research is the extension of cross-coupling reactions to include a wider range of substrates. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for creating carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and other complex molecules. mit.edumt.com The general mechanism involves the oxidative addition of an electrophile to a palladium(0) catalyst, followed by transmetalation and reductive elimination. nih.govresearchgate.net The use of bulky and electron-rich phosphine (B1218219) ligands like this compound can significantly enhance the rates of these elementary steps, allowing for the coupling of previously challenging substrates like unactivated aryl chlorides and hindered systems. mit.edu

Furthermore, research is focused on C-H activation, a method that directly functionalizes carbon-hydrogen bonds, offering a more atom-economical and sustainable approach to synthesis. sigmaaldrich.com Metal-catalyzed C-H functionalization streamlines organic synthesis by eliminating the need for pre-functionalization steps. sigmaaldrich.com In this context, phosphine ligands play a crucial role. For instance, bifunctional ligands containing a phosphine oxide or carboxylate can assist in the C-H bond activation step through a process known as concerted metalation-deprotonation (CMD). youtube.com Non-covalent interactions between the catalyst and substrate are also being explored to achieve site-selective C-H functionalization at remote positions. dmaiti.comrsc.org

In the realm of polymerization, this compound-type ligands are being investigated for their potential in controlling polymer microstructures. Switchable polymerization catalysis, for example, utilizes a single catalyst that can be toggled between different catalytic cycles to produce block copolymers from a mixture of monomers. nih.gov This approach allows for the synthesis of materials with tailored properties. Additionally, strategies are being developed to create processive catalysts that can generate ultra-high-molecular-weight polymers by protecting the active catalytic center. chemrxiv.org

Integration with Sustainable Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of new catalytic processes, and this compound-based catalysts are being adapted for more sustainable applications.

A key aspect of sustainable chemistry is the ability to recycle and reuse expensive and often toxic transition-metal catalysts. mdpi.com One approach is biphasic catalysis, where the catalyst is immobilized in a phase (e.g., aqueous or fluorous) that is immiscible with the product phase, allowing for easy separation and recycling. gatech.edu For instance, modifying phosphine ligands with polar functional groups can render the catalyst soluble in a polar solvent, while the organic products remain in a separate, nonpolar phase. gatech.edu

Flow chemistry, or continuous-flow processing, offers significant advantages in terms of safety, scalability, and reaction control compared to traditional batch processes. vapourtec.comnih.govmdpi.com This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. nih.gov The integration of this compound-based catalysts into flow systems is an active area of research, with applications in API synthesis, peptide synthesis, and the production of drug conjugates. sterlingpharmasolutions.comsioc-journal.cn

The development of catalysts derived from waste materials is another promising avenue for sustainable chemistry. mdpi.com Researchers are exploring methods to extract and repurpose metals from electronic waste, spent batteries, and industrial wastewater to create new catalysts for various organic transformations. mdpi.com

Advanced Spectroscopic Characterization of Catalytic Intermediates

A deeper understanding of catalytic mechanisms is crucial for the rational design of more efficient catalysts. Advanced spectroscopic techniques are being employed to identify and characterize transient intermediates in catalytic cycles involving this compound.

In situ spectroscopy allows for the study of catalytic systems under actual reaction conditions, providing valuable insights into the structure and behavior of active species. nih.govunito.itmdpi.com Techniques such as in situ UV-Vis-NIR, infrared (IR), and Raman spectroscopy can track changes in the catalyst's oxidation state, the adsorption of substrates, and the formation of intermediates. nih.govnih.govfrontiersin.org For example, in situ IR spectroscopy has been used to observe the formation of reaction intermediates in the electrochemical reduction of CO2. mdpi.com

X-ray absorption spectroscopy (XAS) is a powerful tool for determining the local atomic and electronic structure of metal centers in catalysts. nih.govfrontiersin.orgenergy.gov By analyzing the X-ray absorption near-edge structure (XANES) and the extended X-ray absorption fine structure (EXAFS), researchers can gain information about the oxidation state and coordination environment of the metal during the catalytic cycle. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for characterizing catalytic intermediates. rsc.org 31P NMR is particularly useful for studying palladium-phosphine complexes, as the chemical shifts are sensitive to the electronic and steric environment of the phosphorus atom. researchgate.netsemanticscholar.org Advanced NMR techniques, including two-dimensional experiments, can help to elucidate the structure and dynamics of complex catalytic species in solution. nih.govwhiterose.ac.uk The combination of experimental NMR data with computational modeling can provide a detailed picture of the catalytic mechanism. semanticscholar.org

Development of Chiral this compound Derivatives for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a key technology in this field. nih.gov The development of chiral derivatives of this compound is a promising area of research for creating new and effective asymmetric catalysts.

The introduction of chirality into a phosphine ligand can be achieved in several ways, including the use of a chiral backbone or by having a stereogenic phosphorus atom (P-chiral). nih.govtcichemicals.com The synthesis of P-chiral phosphines has historically been challenging, but new methods utilizing phosphine-borane intermediates have made these valuable ligands more accessible. nih.govnih.govtcichemicals.com

Chiral phosphine ligands are employed in a wide range of asymmetric transformations, including hydrogenation, allylation, and cross-coupling reactions. researchgate.netresearchgate.net For example, rhodium complexes of chiral bisphosphine ligands are highly effective for the asymmetric hydrogenation of various substrates. researchgate.net The design of these ligands is critical, as their electronic and steric properties directly influence the enantioselectivity and catalytic activity of the resulting catalyst. nih.govnih.gov

Researchers are also exploring the use of chiral guanidines and their derivatives in combination with metal catalysts to achieve asymmetric transformations. rsc.org Furthermore, non-covalent interactions between a chiral catalyst and a support material are being investigated as a means to create recyclable heterogeneous asymmetric catalysts. academie-sciences.fr The ongoing development of new chiral phosphine ligands based on the this compound scaffold holds significant promise for the future of asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dicyclohexylhexylphosphine, and how do reaction parameters (e.g., solvent, temperature) influence yield and purity?

- Methodological Answer: DCyHP is typically synthesized via nucleophilic substitution or ligand exchange reactions. For example, reacting hexylphosphine with cyclohexyl halides under inert atmospheres (argon/nitrogen) at controlled temperatures (60–80°C) in anhydrous solvents (e.g., THF or toluene) can yield DCyHP. Yield optimization requires monitoring reaction kinetics via GC-MS or NMR to detect intermediates. Purity is enhanced through column chromatography (silica gel) or recrystallization in non-polar solvents. Report solvent polarity effects on steric hindrance and byproduct formation .

Q. Which spectroscopic and crystallographic techniques are critical for confirming DCyHP’s structural integrity?

- Methodological Answer:

- NMR Spectroscopy : P NMR identifies phosphorus environment shifts (δ ~−10 to −30 ppm for tertiary phosphines). H/C NMR resolves cyclohexyl/hexyl substituents.

- X-Ray Crystallography : Determines bond angles and spatial arrangement, critical for ligand coordination studies.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]) and isotopic patterns.

Cross-validate results with literature data to minimize analytical bias .

Q. How does DCyHP’s steric bulk influence its performance as a ligand in cross-coupling reactions?

- Methodological Answer: Steric parameters (e.g., Tolman cone angle) are quantified computationally (DFT) or empirically via ligand substitution kinetics. Compare catalytic turnover numbers (TONs) in model reactions (e.g., Suzuki-Miyaura coupling) against less bulky phosphines. Use kinetic profiling to correlate steric effects with reaction rate inhibition or selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of DCyHP across studies?

- Methodological Answer:

- Variable Isolation : Systematically test variables (substrate scope, solvent, catalyst loading) using design-of-experiments (DoE) frameworks.

- Error Propagation Analysis : Calculate uncertainties in TONs/TOFs using error margins from GC/HPLC quantification .

- Meta-Analysis : Review literature for overlooked factors (e.g., trace moisture, oxygen sensitivity) and validate via controlled reproducibility studies .

Q. What experimental strategies mitigate ligand decomposition during high-temperature catalytic applications of DCyHP?

- Methodological Answer:

- Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., >150°C).

- Ligand Stabilization : Introduce electron-withdrawing groups or co-ligands (e.g., N-heterocyclic carbenes) to enhance thermal stability.

- In Situ Monitoring : Use operando spectroscopy (IR/Raman) to track ligand degradation pathways .

Q. How can DCyHP’s coordination behavior be integrated with computational modeling to predict novel catalytic applications?

- Methodological Answer:

- DFT Calculations : Simulate DCyHP-metal complexes (e.g., Pd, Ni) to map electronic/steric profiles.

- Machine Learning : Train models on existing ligand-catalyst databases to predict untested reactions (e.g., C–H activation).

- Experimental Validation : Prioritize high-probability predictions for bench testing, using kinetic isotope effects (KIE) to probe mechanisms .

Data Reporting and Validation

Q. What statistical methods are recommended for analyzing DCyHP’s ligand efficacy in heterogeneous catalytic systems?

- Methodological Answer:

- Multivariate Regression : Correlate ligand loading, surface area, and reaction time with yield.

- ANOVA : Compare catalytic performance across substrate classes.

- Error Bars : Report standard deviations from triplicate trials to highlight reproducibility .

Q. How should researchers document DCyHP’s environmental and safety profile in compliance with regulatory standards?

- Methodological Answer:

- Toxicological Screening : Follow OECD guidelines for acute toxicity (e.g., LD50 in rodents) and eco-toxicity (algae/daphnia assays).

- Waste Management : Specify neutralization protocols for phosphine byproducts (e.g., oxidation with H2O2).

- Regulatory Alignment : Cross-reference EPA/ICH frameworks for hazardous substance handling .

Tables for Comparative Analysis

| Synthetic Method | Yield (%) | Purity (HPLC) | Key Variables |

|---|---|---|---|

| Halide Substitution | 65–75 | ≥98% | Anhydrous THF, 70°C, 24h |

| Ligand Exchange | 55–60 | 95–97% | Pd(OAc)₂ catalyst, 80°C |

| Analytical Technique | Key Data Output | Validation Criteria |

|---|---|---|

| P NMR | δ = −22 ppm (singlet) | Match literature reference ±0.5 ppm |

| X-Ray Crystallography | P–M bond length: 2.28 Å | R-factor < 5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.